molecular formula C18H14Cl2N4O2 B10903645 N~3~,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N~3~,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10903645
M. Wt: 389.2 g/mol
InChI Key: FJPABDXJOKRGPT-UHFFFAOYSA-N
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Description

N~3~,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound characterized by the presence of two chlorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and the pyrazole intermediate.

    Formation of Dicarboxamide: The final step involves the reaction of the chlorophenyl-substituted pyrazole with methyl isocyanate to form the dicarboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~3~,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of N3,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~3~,N~5~-bis(2-chlorophenyl)-4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxamide
  • N~3~,N~5~-bis(3-chlorophenyl)-4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide
  • N~3~,N~5~-bis(3,4-dichlorophenyl)-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxamide

Uniqueness

N~3~,N~5~-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two chlorophenyl groups and a methyl group on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

3-N,5-N-bis(2-chlorophenyl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C18H14Cl2N4O2/c1-24-16(18(26)22-14-9-5-3-7-12(14)20)10-15(23-24)17(25)21-13-8-4-2-6-11(13)19/h2-10H,1H3,(H,21,25)(H,22,26)

InChI Key

FJPABDXJOKRGPT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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